

An In-depth Technical Guide to L-Azatyrosine (C8H10N2O3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-methyl-4-nitroaniline

Cat. No.: B028023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Azatyrosine, a naturally occurring pyridine-based amino acid with the molecular formula C8H10N2O3. Its formal IUPAC name is (2S)-2-amino-3-(5-hydroxy-2-pyridinyl)propanoic acid[1]. This document details the compound's significant anti-neoplastic properties, focusing on its mechanism of action, relevant experimental data, and detailed protocols for its synthesis and biological evaluation. L-Azatyrosine has demonstrated potential in cancer research, particularly in its ability to revert transformed phenotypes and inhibit carcinogenesis, making it a compound of interest for further investigation and drug development.

Physicochemical Properties

L-Azatyrosine is a structural analog of L-Tyrosine, with a nitrogen atom replacing a carbon in the aromatic ring. This substitution significantly influences its biological activity. A summary of its key computed physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	182.18 g/mol	[1]
Exact Mass	182.06914219 Da	[1]
XLogP3	-2.8	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	5	[1]

Biological Activity and Mechanism of Action

L-Azatyrosine exhibits notable anti-cancer properties, primarily through its interference with key signaling pathways involved in cell proliferation and transformation.

Reversion of Transformed Phenotypes and Inhibition of Carcinogenesis

In vivo studies have shown that L-Azatyrosine can significantly inhibit chemical carcinogenesis. In a study using transgenic mice harboring the human proto-oncogene c-Ha-ras, topical application of L-Azatyrosine greatly reduced the incidence, number, and size of papillomas induced by a carcinogen^[2]. Furthermore, intraperitoneal administration of L-Azatyrosine completely prevented the formation of carcinogen-induced forestomach papillomas^[2].

Mechanism of Action: Interference with the Ras-Raf-MEK-ERK Signaling Pathway

The anti-neoplastic effects of L-Azatyrosine are largely attributed to its ability to be incorporated into cellular proteins in place of tyrosine. This incorporation disrupts normal protein function and downstream signaling. A key target of L-Azatyrosine is the Ras-Raf-MEK-ERK pathway, a critical signaling cascade that regulates cell growth and proliferation. L-Azatyrosine has been shown to inhibit the activation of c-Raf-1 kinase, a central component of this pathway. By blocking Raf-1 activation, L-Azatyrosine effectively halts the downstream signaling that leads to uncontrolled cell proliferation.

Restoration of rhoB Gene Expression

Another crucial aspect of L-Azatyrosine's mechanism of action is the restoration of rhoB gene expression[3]. The RhoB protein is a member of the Ras superfamily of small GTPases and is involved in regulating the formation of actin stress fibers, which are essential for maintaining a normal cellular morphology[3]. In many transformed cells, rhoB expression is downregulated. L-Azatyrosine treatment has been observed to restore rhoB expression, leading to the re-establishment of actin stress fibers and a reversion of the transformed phenotype to a more normal morphology[3].

Quantitative Data

The following table summarizes key quantitative data regarding the *in vivo* efficacy of L-Azatyrosine in inhibiting papilloma formation.

Animal Model	Carcinogen	Treatment Regimen	Outcome	Reference
Transgenic mice with c-Ha-ras	7,12-dimethylbenz[a]a nthracene (topical)	2 mg/mouse L-Azatyrosine (topical) every 3 days	Greatly reduced percentage incidence, number, and size of papillomas	[2]
Transgenic mice	Methylnitrosourea (intraperitoneal) (intraperitoneal)	2 mg/mouse L-Azatyrosine (intraperitoneal) every 2 days for 12 weeks	Completely prevented the formation of forestomach papillomas	[2]

Experimental Protocols

Chemical Synthesis of L-Azatyrosine

A practical synthesis of L-Azatyrosine has been described by Myers and Gleason. The following protocol is a summary of their reported method.

Scheme: Alkylation of the enolate of pseudoephedrine glycinamide with 2-iodo-5-methoxypyridine, followed by acidic hydrolysis.

Step 1: Preparation of Pseudoephedrine Glycinamide

- To a solution of pseudoephedrine in an appropriate solvent, add a base (e.g., LiCl) and methyl glycinate.
- Stir the reaction mixture at room temperature until the formation of pseudoephedrine glycinamide is complete.
- Isolate and purify the product.

Step 2: Alkylation with 2-Iodo-5-methoxypyridine

- Dissolve pseudoephedrine glycinamide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.
- Add a strong base (e.g., lithium hexamethyldisilazide) to form the enolate.
- Add a solution of 2-iodo-5-methoxypyridine in the same solvent.
- Allow the reaction to warm to room temperature and stir until the alkylation is complete.
- Quench the reaction and perform an extractive workup to isolate the protected L-Azatyrosine derivative.

Step 3: Deprotection

- Treat the protected L-Azatyrosine derivative with a strong acid (e.g., aqueous NaOH followed by neutralization) to hydrolyze the amide and ether groups.
- Purify the final product, L-Azatyrosine, by crystallization or chromatography.

Disclaimer: This is a summarized protocol. For detailed experimental conditions, reagent quantities, and safety precautions, refer to the original publication by Myers, A. G.; Gleason, J. L. J. Org. Chem. 1996, 61, 813-815.[\[4\]](#)

Western Blot Analysis for RhoB Protein Expression

This protocol outlines a general method for assessing changes in RhoB protein expression in cultured cells following treatment with L-Azatyrosine.

1. Cell Culture and Treatment:

- Plate cells at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of L-Azatyrosine or a vehicle control for a predetermined time (e.g., 24, 48 hours).

2. Cell Lysis:

- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and clarify by centrifugation.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for RhoB overnight at 4°C.

- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

- Wash the membrane with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Normalize the RhoB band intensity to a loading control (e.g., GAPDH or β -actin).

Quantitative Real-Time PCR (qRT-PCR) for rhoB mRNA Expression

This protocol provides a general framework for measuring changes in rhoB mRNA levels in response to L-Azatyrosine treatment.

1. Cell Culture and Treatment:

- Culture and treat cells with L-Azatyrosine as described in the Western blot protocol.

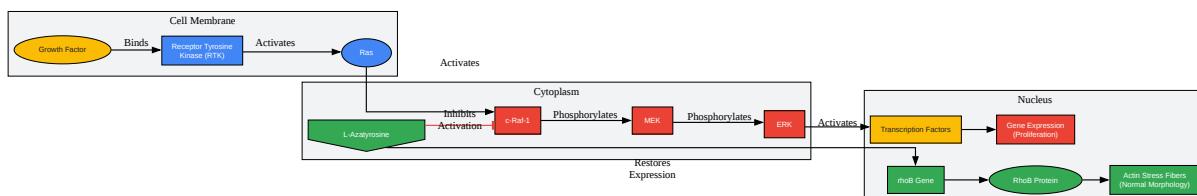
2. RNA Extraction:

- Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.

3. cDNA Synthesis:

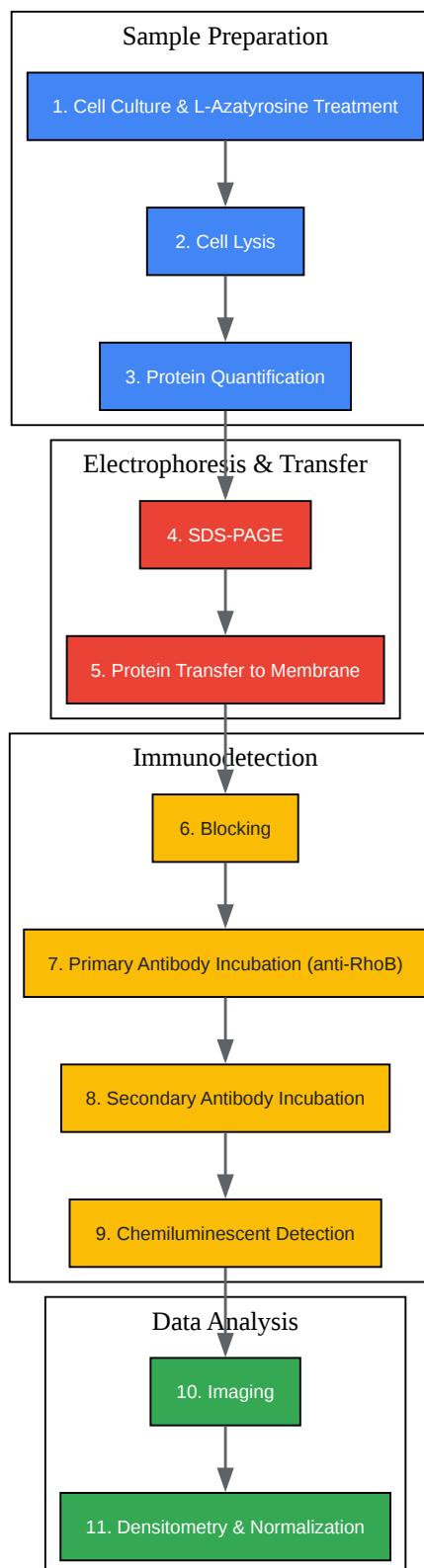
- Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. qRT-PCR:


- Prepare a reaction mixture containing cDNA, SYBR Green or a TaqMan probe specific for rhoB, forward and reverse primers for rhoB, and a PCR master mix.

- Perform the qRT-PCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:


- Determine the cycle threshold (Ct) values for rhoB and a reference gene (e.g., GAPDH or ACTB).
- Calculate the relative expression of rhoB mRNA using the $\Delta\Delta Ct$ method.

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Mechanism of action of L-Azatyrosine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Western blot analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azatyrosine | C8H10N2O3 | CID 10986910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reporter Gene-Based qRT-PCR Assay for Rho-Dependent Termination In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to L-Azatyrosine (C8H10N2O3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b028023#iupac-name-for-c8h10n2o3\]](https://www.benchchem.com/product/b028023#iupac-name-for-c8h10n2o3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com